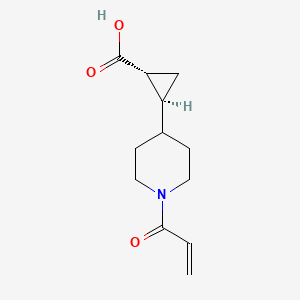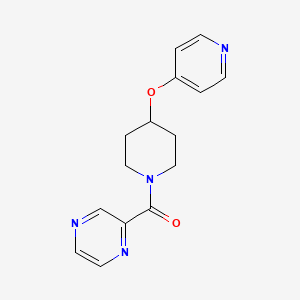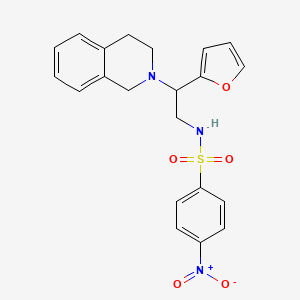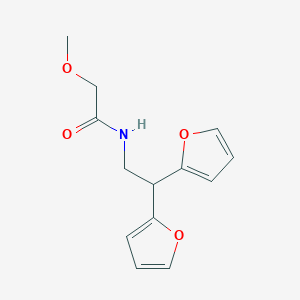![molecular formula C17H15N3 B2871957 6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 612051-54-4](/img/structure/B2871957.png)
6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline
カタログ番号 B2871957
CAS番号:
612051-54-4
分子量: 261.328
InChIキー: IPNHESCIWZFJHE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound . It exhibits a wide range of interesting biological properties . These compounds are similar in stereochemistry of their basic skeleton to a naturally occurring alkaloid ellipticine, which is a known antitumor agent .
Synthesis Analysis
A series of new 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline derivatives is synthesized by a simple multi-step protocol starting from isatin . The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Molecular Structure Analysis
The 6H-indolo[2,3-b]quinoxaline is a fused ring structure having two heterocyclic rings (indole and quinoxaline) .Chemical Reactions Analysis
The most frequently employed synthetic route to indolo[2,3-b]quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine .Physical And Chemical Properties Analysis
Literature reports indicate that the presence of bulkier polyaromatic hydrocarbon segments in the 6H-indolo[2,3-b]quinoxaline enhances the thermal stability and glass transition temperature significantly .科学的研究の応用
Modification of Photophysical Behavior
- The study of indoloquinoxaline derivatives, such as 6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline, has shown significant changes in their photophysical properties when interacting with alcohols. This interaction enhances internal conversion processes while decreasing radiative rates, influenced by the hydrogen bonding to the nitrogen atom. This behavior suggests potential applications in the development of new photophysical materials or sensors (Waluk & Komorowski, 1987).
Cytotoxicity and Antimicrobial Activity
- Research on methyl-substituted indolo[2,3-b]quinolines, related to 6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline, has uncovered their significant cytotoxic and antimicrobial activities. These compounds, particularly those with methyl groups at specific positions, exhibit potent effects against various bacterial and eukaryotic organisms. Their mechanism involves DNA intercalation, highlighting their potential as anticancer and antimicrobial agents (Peczyńska-Czoch et al., 1994).
Antiviral Activity and Interferon Induction
- Studies on 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines have revealed their low toxicity and potent activity as interferon inducers and antivirals. Specific derivatives demonstrate remarkable efficacy against viral infections, suggesting their potential use in antiviral therapies (Shibinskaya et al., 2010).
DNA and Protein Interaction
- The scaffold of 6H-indolo[2,3-b]quinoxaline is known for its wide range of pharmacological activities, largely attributed to its ability to intercalate with DNA. This interaction mechanism is crucial for its anticancer, antiviral, and various other pharmacological activities. The thermal stability of the complex formed between DNA and 6H-indolo[2,3-b]quinoxaline derivatives is a key parameter in understanding their effectiveness, offering a template for designing novel molecules with diverse biological activities (Moorthy et al., 2013).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
6-ethyl-9-methylindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-3-20-15-9-8-11(2)10-12(15)16-17(20)19-14-7-5-4-6-13(14)18-16/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNHESCIWZFJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

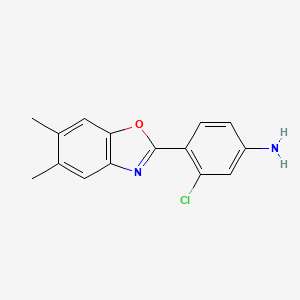
![3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine](/img/structure/B2871875.png)
![2-methyl-N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2871878.png)
![(3,4-Dimethylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2871879.png)
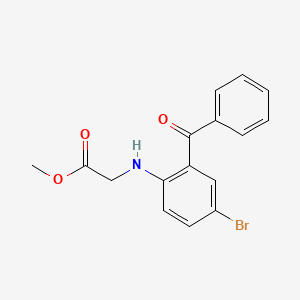
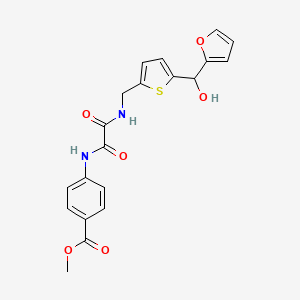
![2-(3,4-dimethoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2871883.png)
